![molecular formula C13H11ClN2O3 B2803600 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde CAS No. 1376382-30-7](/img/structure/B2803600.png)
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
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Overview
Description
Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. By modifying the aldehyde group or the pyrimidine ring, they aim to enhance selectivity and efficacy against specific cancer types .
- Kinase Inhibitors : The compound’s structural features make it a candidate for kinase inhibition. Kinases play crucial roles in cell signaling pathways, and inhibiting them can be therapeutically beneficial .
- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules. Its aldehyde and pyrimidine moieties allow for diverse functionalization and subsequent reactions .
- Cross-Coupling Reactions : Researchers explore its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions) to create novel compounds .
- Fluorescent Dyes : The compound’s aromatic structure and aldehyde group make it suitable for developing fluorescent dyes. These dyes find applications in imaging, sensors, and optoelectronic devices .
- Photophysical Properties : Investigating its absorption and emission spectra can provide insights into its photophysical behavior, which is relevant for designing luminescent materials .
- Pesticides and Herbicides : Scientists explore derivatives of this compound as potential agrochemicals. By modifying the substituents, they aim to develop effective pesticides or herbicides .
- Natural Product Mimics : Researchers use this compound as a starting point to synthesize natural product analogs. By incorporating its core structure, they can access bioactive compounds found in nature .
- Quantum Chemical Calculations : The compound’s electronic properties can be studied using quantum chemical methods (e.g., Density Functional Theory). Researchers analyze its stability, reactivity, and spectroscopic features .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Optoelectronics
Agrochemical Research
Natural Product Synthesis
Computational Chemistry and Molecular Modeling
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOIAUKHTDCWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde |
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